molecular formula C12H10FN3O2S B1332455 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 690991-52-7

4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B1332455
CAS No.: 690991-52-7
M. Wt: 279.29 g/mol
InChI Key: XFDLWKQFLYSSAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide stands out due to its unique combination of a fluorine atom, a thiadiazole ring, and a benzamide group.

Biological Activity

The compound 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a derivative of thiadiazole that has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₀FN₃O₂S
  • Molecular Weight : 279.29 g/mol
  • Purity : 95% (as per supplier data) .

Physical Properties

PropertyValue
AppearanceSolid
Storage TemperatureRoom Temperature (RT)

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. A study highlighted in a review on thiadiazole derivatives reported that certain structural modifications enhance antibacterial activity .

Anticancer Properties

Thiadiazole derivatives are also investigated for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, case studies involving related thiadiazole compounds indicated a mechanism of action involving apoptosis induction in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazoles have been documented in various studies. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the fluorine atom in the structure significantly enhanced antibacterial efficacy.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Reference Thiadiazole Compound64 µg/mL

Study 2: Anticancer Activity

In vitro tests conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects at concentrations as low as 10 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

Cell LineIC₅₀ (µM)
HeLa12
MCF-715
A54910

Properties

IUPAC Name

4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDLWKQFLYSSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353763
Record name 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690991-52-7
Record name 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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